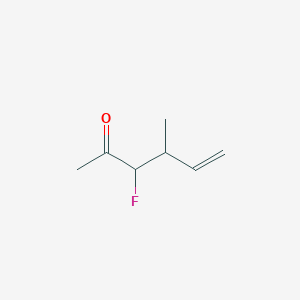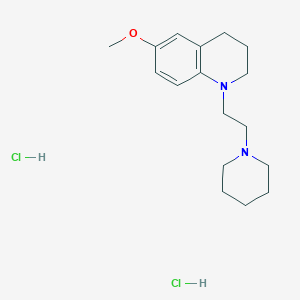
2-(1-Chloroethyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)benzothiazole typically involves the reaction of 2-aminobenzenethiol with 1-chloroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(1-Chloroethyl)benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 2-(1-Chloroethyl)benzothiazole .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include 2-(1-aminoethyl)benzothiazole, 2-(1-thioethyl)benzothiazole, and 2-(1-alkoxyethyl)benzothiazole.
Oxidation Reactions: Products include 2-(1-chloroethyl)benzothiazole sulfoxide and 2-(1-chloroethyl)benzothiazole sulfone.
Reduction Reactions: Products include dihydro-2-(1-chloroethyl)benzothiazole.
Scientific Research Applications
2-(1-Chloroethyl)benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)benzothiazole
- 2-(1-Iodoethyl)benzothiazole
- 2-(1-Methylethyl)benzothiazole
Uniqueness
2-(1-Chloroethyl)benzothiazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro compound is more stable and less reactive, making it suitable for specific applications where controlled reactivity is desired. Additionally, the chloro compound’s electronic properties differ from those of its methylethyl analog, leading to variations in its interaction with biological targets .
Properties
CAS No. |
110704-27-3 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 |
InChI Key |
RZSLIFPQFDTXPX-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2S1)Cl |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)Cl |
Synonyms |
Benzothiazole, 2-(1-chloroethyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














